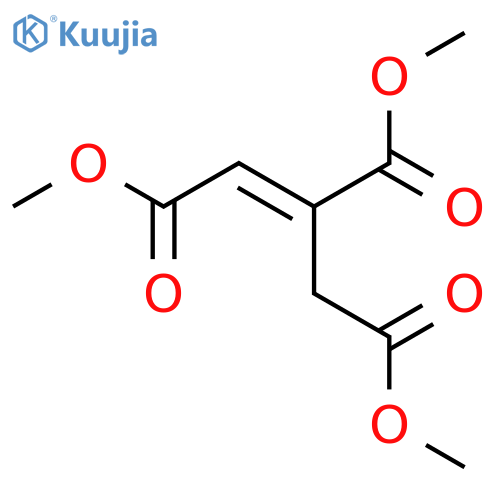Cas no 4271-99-2 (Trimethyl (E)-Aconitate)

Trimethyl (E)-Aconitate structure
商品名:Trimethyl (E)-Aconitate
Trimethyl (E)-Aconitate 化学的及び物理的性質
名前と識別子
-
- trans-aconitic acid trimethyl ester
- Trimethyl (E)-Aconitate
- Trimethyl trans-Aconitate
- Trimethyl (E)-Aconit
- Trimethyl trans-Aconitate,trans-Aconitic Acid Trimethyl Ester
- Aconiticacidtrimethylester
- trans-Aconitic acid trimethyl
- trans-Trimethyl aconitate
- trimethyl 1-propene-1,2,3-tricarboxylate
- trimethyl-1,2,3-prop-1-ene-tricarboxylate
- trans-trimethylaconitate
- Aconitic Acid Trimethyl Ester
- trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate
- (E)-trimethyl prop-1-ene-1,2,3-tricarboxylate
- 1-Propene-1,2,3-tricarboxylic Acid 1,2,3-Trimethyl Ester
- (1E)-1-Propene-1,2,3-tricarboxylic Acid 1,2,3-Trimethyl Ester
- TRANS-ACONITICACIDTRIMETHYLESTER
- Q63392754
- CS-0452468
- DTXSID101346359
- CHEMBL4103358
- 1,2,3-TRIMETHYL (1E)-PROP-1-ENE-1,2,3-TRICARBOXYLATE
- 4271-99-2
- MFCD00059304
-
- MDL: MFCD00059304
- インチ: 1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+
- InChIKey: DZAIBGWGBBQGPZ-GQCTYLIASA-N
- ほほえんだ: O(C([H])([H])[H])C(C([H])([H])/C(/C(=O)OC([H])([H])[H])=C(/[H])\C(=O)OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 216.06300
- どういたいしつりょう: 216.06338810g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 7
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 78.9
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.22
- ふってん: 160°C/20mmHg(lit.)
- 屈折率: 1.4620-1.4660
- PSA: 78.90000
- LogP: -0.17810
- ようかいせい: 自信がない
Trimethyl (E)-Aconitate セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
Trimethyl (E)-Aconitate 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Trimethyl (E)-Aconitate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB135810-5 g |
trans-Aconitic acid trimethyl ester, 97%; . |
4271-99-2 | 97% | 5 g |
€130.10 | 2023-07-20 | |
| TRC | T795765-5g |
Trimethyl (E)-Aconitate |
4271-99-2 | 5g |
$1275.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391487-500 mg |
Trimethyl (E)-Aconitate, |
4271-99-2 | 500MG |
¥2,407.00 | 2023-07-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T865192-5g |
Trimethyl trans-Aconitate |
4271-99-2 | ≥97% | 5g |
¥398.70 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1260323-25g |
TRANS-ACONITIC ACID TRIMETHYL ESTER |
4271-99-2 | 97% | 25g |
$205 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-391487-500mg |
Trimethyl (E)-Aconitate, |
4271-99-2 | 500mg |
¥2407.00 | 2023-09-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0725-25g |
Trimethyl (E)-Aconitate |
4271-99-2 | 97.0%(GC) | 25g |
¥1860.0 | 2023-09-02 | |
| abcr | AB135810-5g |
trans-Aconitic acid trimethyl ester, 97%; . |
4271-99-2 | 97% | 5g |
€130.10 | 2025-02-18 | |
| Aaron | AR003VNP-5g |
TRANS-ACONITIC ACID TRIMETHYL ESTER |
4271-99-2 | 97% | 5g |
$48.00 | 2025-01-22 | |
| eNovation Chemicals LLC | Y1260323-1g |
TRANS-ACONITIC ACID TRIMETHYL ESTER |
4271-99-2 | 97% | 1g |
$70 | 2024-06-07 |
Trimethyl (E)-Aconitate 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
4271-99-2 (Trimethyl (E)-Aconitate) 関連製品
- 52313-87-8(Dimethyl 3-Methylglutaconate)
- 42103-98-0(Isopropylidenesuccinic Acid Diethyl Ester)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2230780-65-9(IL-17A antagonist 3)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:4271-99-2)TRANS-ACONITIC ACID TRIMETHYL ESTER

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:4271-99-2)Trimethyl (E)-Aconitate

清らかである:99%
はかる:25g
価格 ($):218.0